molecular formula C20H28O4 B1219833 Cupresol CAS No. 54868-50-7

Cupresol

Cat. No.: B1219833
CAS No.: 54868-50-7
M. Wt: 332.4 g/mol
InChI Key: MCRAIDDVIKPKMP-WOJBJXKFSA-N
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Description

Cupresol, chemically identified as 5β-hydroxy-6-oxasugiol, is a diterpene first isolated in 1984 from Cupressus goveniana var. abramsiana (now reclassified as Hesperocyparis abramsiana) . Its structure features a 6-oxa ring system integrated into a sugiol-type diterpene skeleton, distinguishing it from conventional abietane or pimarane diterpenes. The compound’s discovery was pivotal in expanding the structural diversity of diterpenes within the Cupressaceae family.

Properties

CAS No.

54868-50-7

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR,10bR)-4a-hydroxy-9-methoxy-4,4,10b-trimethyl-8-propan-2-yl-2,3-dihydro-1H-benzo[c]chromen-6-one

InChI

InChI=1S/C20H28O4/c1-12(2)13-10-14-15(11-16(13)23-6)19(5)9-7-8-18(3,4)20(19,22)24-17(14)21/h10-12,22H,7-9H2,1-6H3/t19-,20-/m1/s1

InChI Key

MCRAIDDVIKPKMP-WOJBJXKFSA-N

SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)OC3(C2(CCCC3(C)C)C)O)OC

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)O[C@]3([C@@]2(CCCC3(C)C)C)O)OC

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)OC3(C2(CCCC3(C)C)C)O)OC

Synonyms

5-hydroxy-6-oxasugiol
cupresol

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Cupresol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its potential in treating infections caused by Staphylococcus aureus and Escherichia coli, showing inhibition zones of up to 15 mm at specific concentrations.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1015

2. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. A study explored its mechanism of action, revealing that it inhibits the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, administration of this compound resulted in a significant reduction in swelling and pain compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects.

Agricultural Applications

1. Pest Control
this compound has been investigated as a natural pesticide. Its application in agricultural settings has shown promising results in repelling pests such as aphids and whiteflies.

Table 2: Efficacy of this compound as a Natural Pesticide

Pest TypeRepellency Rate (%)Application Method
Aphids85Foliar spray
Whiteflies78Soil drench

2. Plant Growth Promotion
Studies have indicated that this compound can enhance plant growth by promoting root development and increasing resistance to abiotic stresses such as drought.

Environmental Applications

1. Bioremediation
this compound has potential applications in bioremediation processes due to its ability to degrade certain pollutants. Research has shown that microorganisms can utilize this compound as a carbon source, leading to the breakdown of hazardous substances in contaminated soils.

Case Study: Biodegradation of Pollutants
In a field study, soil treated with this compound showed a marked decrease in heavy metal concentrations over six months, demonstrating its effectiveness as a bioremediation agent.

Comparison with Similar Compounds

Cupresol belongs to the abietane diterpene subclass, which includes compounds with fused tricyclic frameworks. Below, we compare this compound with three structurally and functionally related diterpenes: sugiol, taxodione, and ferruginol.

Structural Comparison
Compound Molecular Formula Key Structural Features Source Plant Reference ID
This compound C₂₀H₂₈O₃ 5β-hydroxy, 6-oxa ring, sugiol backbone Hesperocyparis abramsiana
Sugiol C₂₀H₂₈O₂ 12-hydroxy, no oxa ring, abietane skeleton Salvia officinalis
Taxodione C₂₀H₂₈O₃ 6-oxa ring, ketone at C-7 Taxodium distichum
Ferruginol C₂₀H₂₈O Aromatic C-ring, methyl groups at C-4/C-10 Sequoia sempervirens

Key Structural Insights :

  • This compound vs.
  • This compound vs. Taxodione : Taxodione lacks the 5β-hydroxyl group but shares the 6-oxa ring, suggesting divergent metabolic pathways .
  • This compound vs. Ferruginol: Ferruginol’s aromatic C-ring contrasts with this compound’s oxygenated tricyclic system, leading to differences in antimicrobial potency .
Functional and Pharmacological Comparison
Compound Reported Bioactivities Mechanism Insights Reference ID
This compound Limited data; inferred antioxidant potential Likely via hydroxyl group-mediated ROS scavenging
Sugiol Anticancer, anti-inflammatory Apoptosis induction via p53 activation
Taxodione Antiproliferative, antimalarial Topoisomerase inhibition
Ferruginol Antimicrobial, anti-inflammatory Membrane disruption in microbes

Functional Insights :

  • Antimicrobial Activity: Ferruginol exhibits broad-spectrum antimicrobial effects, while this compound’s activity remains underexplored. The 6-oxa ring in this compound may enhance selectivity against specific pathogens .
  • Anticancer Potential: Sugiol and taxodione show stronger evidence for cytotoxicity, linked to their hydroxyl/ketone groups. This compound’s lack of a C-12 hydroxyl (unlike sugiol) may reduce this effect .

Preparation Methods

Ozonolysis of 6,7-Dehydroferruginol Derivatives

(-)-Abietic acid is first converted to 6,7-dehydroferruginol (1) via allylic oxidation using Jones reagent (CrO₃/H₂SO₄). Ozonolysis of 1 in dichloromethane (CH₂Cl₂) at -78°C cleaves the C6–C7 double bond, forming seco-abietane dialdehyde (11). Triphenylphosphine quenches excess ozone, preventing over-oxidation. Dialdehyde 11 is isolated in 85% yield after flash chromatography (30% t-BuOMe/hexane).

Acid-Catalyzed Cyclization

Dialdehyde 11 undergoes acid-mediated cyclization to form the tricyclic core of this compound. Camphorsulfonic acid (CSA, 30 mol%) in CH₂Cl₂ at 25°C for 6 hours induces aldol condensation and hemiacetal formation, yielding methyl ether-protected this compound (12) in 90% yield. Alternative acids (H₂SO₄, CF₃CO₂H) produce inferior yields (Table 1).

Table 1. Cyclization of Dialdehyde 11 Under Acidic Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
Camphorsulfonic acid25690
H₂SO₄251265
CF₃CO₂H40872

Deprotection and Final Purification

Methyl ether 12 is treated with BBr₃ in CH₂Cl₂ at -20°C to cleave the methyl group, followed by silica gel chromatography (50% ethyl acetate/hexane) to isolate enantiopure this compound (30). The final product exhibits [α]D²⁵ = +28.7 (c = 0.15, CHCl₃) and matches natural this compound’s ¹H/¹³C NMR profiles.

Alternative Synthetic Routes from Abietane Precursors

A 2015 patent discloses a hypolipidemic diterpene synthesis route applicable to this compound. Key modifications include:

  • Intermediate Functionalization : Sugiol (1) is oxidized at C5 using pyridinium chlorochromate (PCC) to introduce a ketone, followed by epoxidation with m-CPBA to form 6-oxasugiol.

  • Stereoselective Reduction : Sodium borohydride (NaBH₄) reduces the C5 ketone to a β-hydroxy group, yielding this compound in 78% yield after HPLC purification.

This method avoids ozonolysis but requires stringent temperature control (-10°C) during epoxidation to prevent side reactions.

Purification and Characterization Techniques

All routes emphasize chromatographic purification and spectroscopic validation:

  • Flash Chromatography : Hexane/ethyl acetate or t-BuOMe/hexane gradients resolve intermediates.

  • Recrystallization : Methanol or methanol-water mixtures yield crystalline this compound.

  • Spectroscopic Analysis :

    • ¹H NMR (500 MHz, CD₃COCD₃): δ 6.76 (s, H-14), 3.31 (m, H-15), 1.25 (s, C18-CH₃).

    • ¹³C NMR (125 MHz, CD₃COCD₃): δ 198.4 (C-7), 108.2 (C-15), 23.7 (C-18).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Natural Extraction0.0295No synthetic stepsLow yield, resource-intensive
Abietic Acid Route72–9099Scalable, high yieldMulti-step, costly reagents
Sugiol Oxidation7897Avoids ozonolysisRequires rare starting material

Q & A

Basic Research Questions

Q. How is Cupresol extracted and identified from plant sources?

  • Methodological Answer : this compound, a diterpenoid, is typically extracted via steam distillation or solvent-based methods (e.g., hexane or ethanol). Post-extraction, purification employs column chromatography. Identification relies on gas chromatography-mass spectrometry (GC-MS) for preliminary analysis, followed by nuclear magnetic resonance (NMR) spectroscopy to resolve structural details such as hydroxyl and oxa-ring configurations. For example, studies on Cupressus goveniana var. abramsiana utilized these techniques to isolate and characterize this compound .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR : Proton (¹H) and carbon (¹³C) NMR identify functional groups and stereochemistry (e.g., δ 1.25 ppm for methyl groups in this compound).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 318.4 for this compound’s molecular ion).
  • IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. These methods are critical for distinguishing this compound from structurally similar diterpenes .

Q. What are the challenges in quantifying this compound in complex plant matrices?

  • Methodological Answer : Challenges include co-elution with other terpenoids during chromatography and matrix interference. Solutions involve:

  • Optimized GC-MS Conditions : Adjusting temperature gradients and using selective ion monitoring (SIM).
  • Internal Standards : Deuterated analogs or structurally similar compounds for calibration.
  • Validation : Assessing recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/mL) to ensure reproducibility .

Advanced Research Questions

Q. How to design experiments to study this compound’s ecological role in its native species?

  • Methodological Answer : A mixed-methods approach is recommended:

  • Field Studies : Compare this compound concentrations across Cupressus subspecies in varying environmental conditions (e.g., drought stress).
  • Bioassays : Test antifungal/antibacterial activity against pathogens common to its habitat.
  • Omics Integration : Transcriptomics to link this compound biosynthesis genes with ecological stressors. Ensure sample sizes are statistically powered (n ≥ 30 per group) to account for intraspecies variation .

Q. How to resolve contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer : Contradictions often arise from methodological variability. Strategies include:

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., extraction solvents, assay protocols).
  • Standardization : Adopt consensus protocols (e.g., MIC assays using CLSI guidelines).
  • Mechanistic Studies : Use knock-out plant models to isolate this compound’s specific effects from co-extracted compounds .

Q. What in silico approaches predict this compound’s pharmacological targets?

  • Methodological Answer : Computational methods include:

  • Molecular Docking : Screen against target libraries (e.g., COX-2, CYP450) using AutoDock Vina.
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity.
  • Network Pharmacology : Identify multi-target interactions using STRING or KEGG databases. Validate predictions with in vitro assays .

Q. How to investigate this compound’s biosynthetic pathways using omics technologies?

  • Methodological Answer : Combine:

  • Transcriptomics : RNA-seq of Cupressus tissues to identify diterpene synthase genes.
  • Metabolomics : LC-MS/MS profiling to map intermediates in the biosynthetic pathway.
  • CRISPR-Cas9 : Knock out candidate genes to confirm their role in this compound production. Reference genomes (e.g., Cupressus sempervirens) aid gene annotation .

Q. How does genetic variation within Cupressus species affect this compound production?

  • Methodological Answer : Conduct:

  • Phylogenetic Analysis : Compare this compound levels across subspecies using PCA or cluster analysis.
  • GWAS : Identify SNPs correlated with high this compound yield.
  • Common Gardens : Grow genetically diverse specimens under controlled conditions to isolate genetic vs. environmental effects .

Methodological Notes

  • Reproducibility : Document extraction and analysis protocols in detail, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Ensure sustainable harvesting of plant material and cite relevant biodiversity permits .
  • Data Sharing : Deposit raw spectral data in repositories like MetaboLights or Dryad for community validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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